molecular formula C28H22O6 B11960738 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one CAS No. 200060-89-5

2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one

Cat. No.: B11960738
CAS No.: 200060-89-5
M. Wt: 454.5 g/mol
InChI Key: HJFQCLUSKVFGHQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Scientific Research Applications

2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it may interact with cellular receptors and signaling pathways to modulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its dual chromen-4-one moieties provide enhanced stability and reactivity compared to simpler analogs .

Properties

CAS No.

200060-89-5

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-2-one

InChI

InChI=1S/C28H22O6/c1-15(2)16-11-13-17(14-12-16)22(23-25(29)18-7-3-5-9-20(18)33-27(23)31)24-26(30)19-8-4-6-10-21(19)34-28(24)32/h3-15,22,29-30H,1-2H3

InChI Key

HJFQCLUSKVFGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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